1-(5-(2-Fluorophenyl)-1H-pyrrol-3-yl)-N-((5-(2-fluorophenyl)-1H-pyrrol-3-yl)methyl)-N-methylmethanamine is a complex organic compound primarily studied for its potential pharmacological applications. This compound features a unique structure that includes a pyrrole ring and fluorophenyl moieties, suggesting possible interactions with biological systems.
The compound can be sourced from various chemical suppliers, including LGC Standards and Anax Laboratories, which provide detailed specifications and purity levels for research purposes. The CAS Number for this compound is 1610043-62-3, which aids in its identification in chemical databases and literature.
This compound falls under the category of organic amines, specifically pyrrole derivatives. Its structural characteristics indicate it may possess properties relevant to medicinal chemistry, particularly in the development of new therapeutic agents.
The synthesis of 1-(5-(2-Fluorophenyl)-1H-pyrrol-3-yl)-N-((5-(2-fluorophenyl)-1H-pyrrol-3-yl)methyl)-N-methylmethanamine typically involves several steps:
Technical details regarding reaction conditions (temperature, time, solvent) are crucial for optimizing yield and purity.
The molecular structure of 1-(5-(2-Fluorophenyl)-1H-pyrrol-3-yl)-N-((5-(2-fluorophenyl)-1H-pyrrol-3-yl)methyl)-N-methylmethanamine can be described as follows:
The compound's structure can be visualized using SMILES notation: CN(Cc1c[nH]c(c1)C2=CC=CC=C2F)C
.
The chemical reactivity of this compound can be explored through various pathways:
These reactions are significant for modifying the compound's properties for specific applications.
The mechanism of action for 1-(5-(2-Fluorophenyl)-1H-pyrrol-3-yl)-N-((5-(2-fluorophenyl)-1H-pyrrol-3-yl)methyl)-N-methylmethanamine is not fully elucidated but may involve:
Further pharmacological studies would provide insights into its specific mechanisms.
Relevant data from suppliers indicate that it should be stored at low temperatures (around +4°C) to maintain integrity.
The potential applications of 1-(5-(2-Fluorophenyl)-1H-pyrrol-3-yl)-N-((5-(2-fluorophenyl)-1H-pyrrol-3-yl)methyl)-N-methylmethanamine include:
CAS No.: 60934-46-5
CAS No.: 36889-17-5
CAS No.: 158905-17-0
CAS No.: 16893-41-7
CAS No.: 39647-11-5